molecular formula C12H12N2O3S B7912286 ethyl 1-methyl-4-(3-thienylcarbonyl)-1H-pyrazole-5-carboxylate

ethyl 1-methyl-4-(3-thienylcarbonyl)-1H-pyrazole-5-carboxylate

Cat. No.: B7912286
M. Wt: 264.30 g/mol
InChI Key: QRFYDSBWMSYLIR-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-(3-thienylcarbonyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a thienylcarbonyl group

Properties

IUPAC Name

ethyl 2-methyl-4-(thiophene-3-carbonyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-17-12(16)10-9(6-13-14(10)2)11(15)8-4-5-18-7-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFYDSBWMSYLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4-(3-thienylcarbonyl)-1H-pyrazole-5-carboxylate typically involves the condensation of ethyl acetoacetate with thienylcarbonyl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(3-thienylcarbonyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-methyl-4-(3-thienylcarbonyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-(3-thienylcarbonyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or interact with DNA to exhibit anticancer activity. The molecular targets and pathways involved would be specific to the biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-4-(3-thienylcarbonyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

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